Chemical structure and properties of N-chloroacetyl-4-aminophenylpropionic acid
Chemical structure and properties of N-chloroacetyl-4-aminophenylpropionic acid
The following is an in-depth technical guide on N-chloroacetyl-4-aminophenylpropionic acid , designed for researchers and drug development professionals.
Structure, Reactivity, and Synthetic Utility in Drug Discovery
Executive Summary
N-chloroacetyl-4-aminophenylpropionic acid (also known as 3-(4-(2-chloroacetamido)phenyl)propanoic acid) is a bifunctional chemical intermediate critical in the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) .
Its structure combines a propionic acid tail —suitable for amide coupling to ligand scaffolds—with a chloroacetamide warhead , a validated electrophile for covalent modification of cysteine residues. This duality makes it an essential "linker-warhead" module for converting reversible non-covalent ligands into irreversible covalent probes.
Chemical Identity & Structural Analysis[1][2][3]
Physicochemical Profile[4]
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IUPAC Name: 3-[4-(2-chloroacetylamino)phenyl]propanoic acid
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Molecular Formula:
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Molecular Weight: 241.67 g/mol
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Physical State: Crystalline Solid (Off-white to pale beige)
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Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic form).
Structural Visualization
The molecule consists of a central phenyl ring substituted para with a propionic acid moiety and an N-chloroacetyl group.
Synthetic Pathways[2][7][8]
The synthesis of N-chloroacetyl-4-aminophenylpropionic acid relies on the selective acylation of the aniline nitrogen in the presence of a free carboxylic acid. The high nucleophilicity of the amine relative to the carboxylate allows for chemoselective synthesis without extensive protection group strategies.
Synthesis Protocol (Schotten-Baumann Conditions)
This protocol describes the synthesis starting from 3-(4-aminophenyl)propionic acid (4-APAA).
Reagents:
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3-(4-aminophenyl)propionic acid (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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Base: Sodium Acetate (saturated aq.) or Triethylamine (organic phase)
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Solvent: Glacial Acetic Acid / Acetone (50:50 mix) or THF
Step-by-Step Methodology:
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Dissolution: Dissolve 3-(4-aminophenyl)propionic acid (10 mmol) in a mixture of glacial acetic acid (20 mL) and saturated aqueous sodium acetate (20 mL). Cool the mixture to 0–5 °C in an ice bath.
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Expert Insight: The use of a buffered aqueous/organic system prevents the hydrolysis of the chloroacetyl chloride while maintaining the amine in a nucleophilic state.
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Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes with vigorous stirring. Maintain temperature below 10 °C to prevent bis-acylation or side reactions with the carboxylic acid.
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Precipitation: Upon completion (monitored by TLC, typically 1–2 hours), dilute the reaction mixture with cold water (100 mL). The product typically precipitates as a solid.
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Isolation: Filter the precipitate and wash extensively with cold water to remove excess acid and inorganic salts.
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Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to yield the pure compound.
Synthetic Workflow Diagram
Reactivity Profile & Applications
The Chloroacetamide Warhead ( Mechanism)
The defining feature of this molecule is the
Mechanism:
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Recognition: The propionic acid tail (or its amide derivative) guides the molecule to a specific binding pocket on the protein.
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Proximity: The chloroacetyl group is positioned near a non-catalytic or catalytic cysteine.
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Alkylation: The sulfur atom of the cysteine attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion (
reaction). -
Result: Irreversible formation of a thioether bond, permanently inhibiting or tagging the protein.
Application in Fragment-Based Drug Discovery (FBDD)
This compound is frequently used as a covalent fragment .
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Library Synthesis: The carboxylic acid is amidated with a diverse set of amines.
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Screening: The resulting library is screened against targets (e.g., kinases, GTPases) to identify hits that covalently modify the target.
Data: Reactivity Comparison
| Electrophile Type | Reactivity (k_inact/K_I) | Selectivity | Stability (t1/2 in PBS) |
| Chloroacetamide | Moderate | High (Cys specific) | High (>24h) |
| Acrylamide | Low-Moderate | High | Very High |
| Vinyl Sulfone | Moderate | Moderate | High |
| Epoxide | High | Low (Promiscuous) | Low |
Table 1: Comparison of chloroacetamide warheads against other common covalent electrophiles.
Experimental Protocols for Usage
Covalent Labeling Assay (In Vitro)
To validate the reactivity of N-chloroacetyl-4-aminophenylpropionic acid (or its derivatives) against a target protein:
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Incubation: Incubate the target protein (1
M) with the compound (10 M) in reaction buffer (50 mM HEPES, pH 7.5) at room temperature. -
Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.
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Quenching: Stop reaction by adding excess DTT or mercaptoethanol.
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Analysis: Analyze via Intact Protein Mass Spectrometry (LC-MS).
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Success Criteria: Observation of a mass shift of +205.6 Da (Molecular weight of compound minus HCl) relative to the apo-protein.
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Mechanism of Action Diagram
Safety & Handling (Toxicology)
Warning: N-chloroacetyl-4-aminophenylpropionic acid contains an alkylating moiety.
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Hazard Class: Skin Sensitizer (Category 1), Irritant.
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Handling: Must be handled in a chemical fume hood. Wear nitrile gloves.
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First Aid: In case of skin contact, wash immediately with soap and water. The chloroacetyl group can cause delayed contact dermatitis.
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Storage: Store at 2–8 °C, desiccated. Stable for >2 years if kept dry.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456, 3-(4-(2-Chloroacetamido)phenyl)propanoic acid. Retrieved from [Link] (Verified CAS 500336-83-4).
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Singh, R., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU: A facile one-pot process. International Journal of ChemTech Research. Retrieved from [Link]
- Gehringer, M., & Laufer, S. A. (2019).Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding for Chloroacetamide reactivity).
